molecular formula C14H11FO2 B1443856 4-(4-Fluoro-benzyl)-benzoic acid CAS No. 1181266-74-9

4-(4-Fluoro-benzyl)-benzoic acid

Cat. No.: B1443856
CAS No.: 1181266-74-9
M. Wt: 230.23 g/mol
InChI Key: UEFFUEDUQCZWMV-UHFFFAOYSA-N
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Description

4-(4-Fluoro-benzyl)-benzoic acid is a fluorinated aromatic compound of significant interest in medicinal chemistry and antibacterial research. It belongs to a class of benzyl benzoic acid derivatives that have been identified as potent inhibitors of bacterial transcription. These compounds function by targeting the interaction between bacterial RNA polymerase (RNAP) and its sigma (σ) factor, a protein-protein interface critical for the initiation of gene transcription. By mimicking the σ factor at its binding site on the RNAP β' subunit, this class of molecules disrupts the formation of the RNAP holoenzyme, thereby inhibiting bacterial growth . Specifically, structurally related benzyl benzoic acid analogues have demonstrated excellent in vitro activity against pathogens such as Staphylococcus epidermidis , with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL, a potency matching that of the antibiotic vancomycin . Beyond its antimicrobial applications, the core benzoic acid scaffold is frequently employed in the design and synthesis of enzyme inhibitors. For instance, 4-benzamidobenzoic acid derivatives have been developed as novel inhibitors of human soluble epoxide hydrolase (sEH), a key enzyme involved in cardiovascular regulation and inflammation . The presence of both the benzoic acid and the fluorobenzyl group makes this compound a versatile building block for further chemical derivatization, including the synthesis of more complex molecules for drug discovery and biochemical probing. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-7-3-11(4-8-13)9-10-1-5-12(6-2-10)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFFUEDUQCZWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 4 Fluoro Benzyl Benzoic Acid and Its Precursors

Retrosynthetic Analysis and Strategic Disconnection Approaches for 4-(4-Fluoro-benzyl)-benzoic Acid

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inslideshare.net For this compound, the most logical disconnection is the C(sp²)–C(sp³) bond between the benzoic acid ring and the benzylic methylene (B1212753) group. This disconnection approach simplifies the molecule into two key fragments. lkouniv.ac.in

This primary disconnection leads to several possible synthetic strategies based on the polarity assigned to the resulting synthons. The two main pathways involve a nucleophilic benzyl (B1604629) species and an electrophilic benzoic acid derivative, or vice versa.

Pathway A: This involves the coupling of a 4-fluorobenzyl halide (electrophile) with a nucleophilic 4-carboxyphenyl-metal species.

Pathway B: This strategy employs a nucleophilic 4-fluorobenzyl-metal reagent and an electrophilic 4-halobenzoic acid derivative.

These retrosynthetic pathways suggest that transition metal-catalyzed cross-coupling reactions would be highly effective for constructing the target molecule. tandfonline.com Functional group interconversion (FGI) is also a key consideration, as the carboxylic acid group may need to be protected or introduced at a later stage of the synthesis to be compatible with the reaction conditions. rnlkwc.ac.in For instance, a 4-methyl group on the benzoic acid precursor can be oxidized to a carboxylic acid after the key C-C bond formation. lkouniv.ac.in

Development of Novel Cross-Coupling Strategies for the Benzyl Moiety Integration

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and several methods have been developed for the synthesis of diarylmethanes. nih.govorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for C-C bond formation due to their high efficiency and functional group tolerance. unibo.it

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a powerful method for synthesizing diarylmethanes. thieme-connect.com This reaction is advantageous due to the stability, low toxicity, and commercial availability of boronic acids. thieme-connect.com The synthesis of this compound can be achieved by coupling a 4-fluorobenzyl halide with a 4-carboxyphenylboronic acid or by reacting a 4-halobenzoic acid with a 4-fluorobenzylboronic acid. The reaction is typically catalyzed by a palladium complex with a phosphine ligand. thieme-connect.comresearchgate.net Highly efficient catalysts can achieve high turnover numbers, allowing for very low catalyst loadings. thieme-connect.com A study on the synthesis of 4-benzylbenzoic acid, a close analog, utilized the coupling of 4-(bromomethyl)benzoic acid with phenylboronic acid. rjptonline.org

EntryBenzyl HalideArylboronic AcidCatalyst (mol%)LigandBaseSolventYield (%)
14-Fluorobenzyl bromide4-Carboxyphenylboronic acidPdCl₂(dppf) (2)dppfK₂CO₃Toluene (B28343)/H₂O~85-95
24-Bromobenzoic acid methyl ester4-Fluorobenzylboronic acidPd(PPh₃)₄ (3)PPh₃Na₂CO₃DME/H₂O~90
3Benzyl bromidePhenylboronic acidtedicyp/[PdCl(C₃H₅)]₂ (0.0001)tedicypK₃PO₄Dioxane98 thieme-connect.com

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly useful for its high functional group tolerance and reactivity. wikipedia.org For the synthesis of this compound, a 4-fluorobenzylzinc halide can be coupled with a 4-halobenzoic acid derivative. The organozinc reagents are typically prepared in situ from the corresponding benzyl halide and zinc dust. nih.gov Recent developments have shown that cobalt catalysts can also be effective and more cost-efficient than palladium for this transformation. nih.govresearchgate.net

EntryBenzyl HalideAryl HalideCatalyst (mol%)SolventYield (%)
14-Fluorobenzyl bromideMethyl 4-iodobenzoatePd(dppf)Cl₂ (2)THF~90
2Benzyl bromide4-IodotolueneCoBr₂ (10)DMAc>99 nih.govresearchgate.net

Stille Coupling: The Stille coupling utilizes an organotin reagent and an organic halide in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds is a significant drawback. However, it offers the advantage of being tolerant to a wide variety of functional groups, including carboxylic acids.

Copper-mediated cross-coupling reactions have emerged as a more economical alternative to palladium-catalyzed methods. These reactions often involve the use of organomagnesium (Grignard) reagents. Functionalized arylmagnesium halides can be coupled with benzylic bromides in the presence of a copper salt, such as CuCN·2LiCl, in either stoichiometric or catalytic amounts. acs.orgorganic-chemistry.orgacs.org This method demonstrates good functional group tolerance, allowing for the presence of esters and nitriles. acs.orgorganic-chemistry.org

EntryAryl GrignardBenzyl HalideCopper Source (mol%)AdditiveYield (%)
14-(Methoxycarbonyl)phenylmagnesium iodide4-Fluorobenzyl bromideCuCN·2LiCl (20)None~60-70 acs.orgorganic-chemistry.org
24-(Methoxycarbonyl)phenylmagnesium iodide4-Fluorobenzyl bromideCuCN·2LiCl (100)P(OMe)₃~80-90 acs.org

Optimization of Carboxylic Acid Functionalization and Protecting Group Strategies

The carboxylic acid functionality in this compound can interfere with some of the organometallic reagents used in cross-coupling reactions, particularly organolithium and Grignard reagents, due to its acidic proton. oup.com Therefore, protecting the carboxylic acid group is often a necessary strategy.

The most common protecting group for a carboxylic acid is an ester, such as a methyl or ethyl ester. oup.com These esters are generally stable under the conditions of Suzuki and Negishi couplings. researchgate.net For example, the synthesis can proceed with methyl 4-bromobenzoate as the electrophile, followed by hydrolysis of the ester to the carboxylic acid in the final step. One reported synthesis of 4-benzylbenzoic acid utilized methyl 4-(bromomethyl)benzoate as a starting material. rjptonline.org

In some cases, particularly with Suzuki reactions that use mild bases like carbonates, the free carboxylic acid may be tolerated, as it will be deprotonated to the carboxylate salt. However, this can affect the solubility of the substrate and potentially the reaction efficiency. reddit.com

Chemo-, Regio-, and Stereoselective Synthesis Considerations for this compound

Chemoselectivity: In cross-coupling reactions, chemoselectivity is crucial when multiple reactive sites are present in the starting materials. For instance, if a starting material contains both a bromide and a triflate group, the reaction can often be directed to one site over the other by carefully choosing the catalyst and reaction conditions. kochi-tech.ac.jp For the synthesis of this compound, the primary concern is the selective formation of the C(sp²)–C(sp³) bond without side reactions at the carboxylic acid or the fluoro group. Palladium catalysts are known for their high chemoselectivity. unibo.it

Regioselectivity: The synthesis of this compound requires the formation of a 1,4-disubstituted (para) benzene (B151609) ring. The regioselectivity of the cross-coupling reaction is determined by the positions of the leaving group (e.g., halide) and the organometallic functionality on the respective aromatic rings. Starting with para-substituted precursors, such as 4-bromobenzoic acid and 4-fluorobenzyl bromide, ensures the desired regiochemistry in the final product. In cases where di- or polyhalogenated substrates are used, the regioselectivity is governed by the relative reactivity of the different carbon-halogen bonds, which can be influenced by both electronic and steric factors, as well as the choice of catalyst and ligands. rsc.orgnih.govresearchgate.net

Stereoselectivity: The target molecule, this compound, is achiral, so stereoselectivity is not a concern for the final product. However, if the synthesis were to involve precursors with stereocenters, the choice of reaction would be critical to control the stereochemical outcome. Some cross-coupling reactions, particularly those involving sp³-hybridized carbons, can proceed with either inversion or retention of configuration depending on the mechanism. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. unibo.it For the synthesis of this compound, several aspects can be optimized to improve its environmental footprint.

Solvent Selection: Many cross-coupling reactions are performed in organic solvents like toluene, THF, or DMF. unibo.it A greener approach involves using more environmentally benign solvents. Water is an excellent green solvent, and micellar catalysis, using surfactants to create nanomicelles, can enable cross-coupling reactions to be performed in water at room temperature. nih.gov Biorenewable solvents are also being explored as sustainable alternatives. digitellinc.com

Catalyst Efficiency and Recovery: Reducing the loading of precious metal catalysts like palladium is a key goal. The development of highly active catalysts that can be used at very low concentrations (ppm levels) improves the atom economy and reduces costs. thieme-connect.com Using heterogeneous catalysts, such as palladium nanoparticles, can facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. nih.gov

Energy Efficiency: Conducting reactions at room temperature instead of elevated temperatures reduces energy consumption. nih.gov Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.

By integrating these principles, the synthesis of this compound can be made more sustainable and cost-effective.

Solvent-Free or Low-Environmental-Impact Solvent Systems

Reducing solvent waste is a primary goal in green chemistry. Methodologies that operate under solvent-free conditions or in environmentally benign solvents like water, ethanol, or recyclable systems such as deep eutectic solvents (DES), are highly sought after.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and enhanced product purity. nih.govyoutube.com This technology can be effectively applied to key bond-forming reactions in the synthesis of diarylmethanes. For instance, a Suzuki-Miyaura coupling between 4-bromobenzoic acid (or its ester) and 4-fluorobenzylboronic acid could be performed under microwave heating. The use of low-impact solvents like ethanol or even water is often feasible in MAOS. youtube.com Microwave-assisted protocols have been successfully developed for synthesizing various diaryl ethers and other complex molecules, demonstrating the broad applicability of this technique. researchgate.netmdpi.com

Deep Eutectic Solvents (DES): Deep eutectic solvents are mixtures of Lewis or Brønsted acids and bases that form a liquid with a melting point far below that of the individual components. They can function as both the solvent and the catalyst, are often biodegradable, and can be recycled. For the synthesis of this compound, a Friedel-Crafts benzylation of benzoic acid with 4-fluorobenzyl alcohol or chloride could be envisioned using an FeCl₃-based DES. chemrxiv.orgchemrxiv.org This approach avoids volatile organic solvents and allows for the reuse of the catalytic system for multiple cycles with minimal loss in activity, making it a highly sustainable option. chemrxiv.orgresearchgate.net

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. This method has been used for the green synthesis of benzoic acid compounds from benzyl alcohol precursors using air as the oxidant, sometimes under solvent-free conditions or in green accelerators like diethylene glycol dimethyl ether. google.com This approach could potentially be adapted for the oxidation of a precursor like 4-(4-fluoro-benzyl)-toluene to yield the target acid.

The following table summarizes potential green solvent systems for key reactions in the synthesis of this compound.

Reaction TypeReagentsSolvent SystemAdvantages
Suzuki Coupling 4-Bromobenzoic acid ester + 4-Fluorobenzylboronic acidEthanol/Water (Microwave)Rapid heating, reduced reaction time, use of benign solvents. nih.gov
Friedel-Crafts Benzylation Benzoic acid + 4-Fluorobenzyl alcoholFeCl₃/Glycerol (DES)Recyclable catalyst/solvent, avoids volatile organics, high yields. chemrxiv.orgchemrxiv.org
Precursor Oxidation 4-(4-Fluorobenzyl)tolueneDiethylene Glycol Dimethyl Ether (Ultrasound)Use of air as oxidant, high efficiency, low production cost. google.com

Catalytic Synthesis Approaches (e.g., Organocatalysis, Biocatalysis)

Moving beyond traditional metal catalysis, organocatalysis and biocatalysis offer highly selective and environmentally friendly alternatives by leveraging small organic molecules or enzymes to mediate chemical transformations.

Organocatalysis: Organocatalysis avoids the use of potentially toxic and expensive heavy metals. Photochemical organocatalysis, in particular, has shown promise for C-H bond functionalization. A potential route to this compound could involve a visible-light-driven, organocatalytic benzylation of a C-H bond on a suitable benzoic acid derivative. nih.govacs.org For example, dithiophosphoric acid has been identified as a catalyst that can facilitate the coupling of benzyl and allylic radicals under photochemical conditions. nih.gov While direct application to benzoic acid is still a developing area, these methods highlight a metal-free strategy for forming the critical C-C bond.

Biocatalysis: Enzymes operate under mild conditions (neutral pH, ambient temperature) in aqueous media, offering unparalleled selectivity and a minimal environmental footprint. While a direct enzymatic synthesis of this compound has not been reported, biocatalytic methods are highly relevant for producing its precursors. For instance, the enzyme benzoate dioxygenase (BZDO) has been shown to oxidize 4-fluorobenzoic acid into an enantiopure diol, creating a valuable chiral building block for further synthesis. bath.ac.uk This demonstrates the potential for enzymes to process fluorinated aromatic compounds. A hypothetical biocatalytic route could involve:

Enzymatic oxidation: Using an oxidase or monooxygenase to convert 4-(4-fluorobenzyl)toluene to the corresponding benzoic acid.

Enzymatic reduction: Employing a reductase to convert a ketone precursor, 4-(4-fluorobenzoyl)benzoic acid, to the corresponding diarylmethane alcohol, which could then be further processed.

The table below outlines conceptual catalytic approaches for the synthesis.

Catalytic ApproachReaction TypePotential CatalystKey Advantages
Organocatalysis Photochemical C-H BenzylationDithiophosphoric AcidMetal-free, visible light-driven, high selectivity. nih.govacs.org
Biocatalysis Oxidation of PrecursorBenzoate Dioxygenase (BZDO)High enantioselectivity, mild aqueous conditions, green process. bath.ac.uk

Scale-Up Considerations and Process Chemistry for this compound Production

Translating a laboratory-scale synthesis to industrial production requires careful consideration of safety, cost, efficiency, and environmental impact. For this compound, scale-up would likely focus on established, reliable reactions like Friedel-Crafts chemistry or palladium-catalyzed cross-couplings, with modifications to enhance process viability.

Process Chemistry of Friedel-Crafts Routes: The Friedel-Crafts benzylation of a toluene derivative followed by oxidation, or the acylation of fluorobenzene followed by reduction, are plausible industrial routes. acs.orgnih.gov Key scale-up considerations include:

Catalyst and Solvent Choice: While classic catalysts like AlCl₃ are effective, they generate significant aqueous waste during workup. Heterogeneous catalysts or recyclable systems like the aforementioned deep eutectic solvents are preferable for large-scale operations to simplify product isolation and minimize waste. chemrxiv.orgrsc.org Solvent choice is critical; replacing chlorinated solvents like dichloromethane with alternatives such as toluene or heptane, where possible, is a key goal. google.com

Reaction Control: Friedel-Crafts reactions are highly exothermic. Maintaining temperature control in large reactors is crucial to prevent side reactions, such as polyalkylation, and ensure process safety.

Workup and Purification: Quenching the reaction with water and subsequent extraction are common. google.com Final purification of the product would likely involve recrystallization. nist.gov Selecting an appropriate and cost-effective solvent for crystallization that provides high purity and yield is a critical development step. google.com

Process Chemistry of Cross-Coupling Routes: The Suzuki-Miyaura reaction is a powerful tool for diarylmethane synthesis and is widely used in the pharmaceutical industry. organic-chemistry.orgresearchgate.net

Catalyst Loading and Cost: Palladium catalysts are expensive. Process optimization focuses on minimizing catalyst loading (often to parts-per-million levels), maximizing turnover number (TON), and ensuring efficient removal of residual palladium from the final product to meet regulatory standards. wuxiapptec.com

Parameter Optimization: On a large scale, factors such as mixing efficiency, heat transfer, and the quality of starting materials become critical. The choice of base (e.g., K₂CO₃, K₃PO₄), solvent mixture (e.g., toluene/water), and ligand are key parameters that must be robust and reproducible. wuxiapptec.comdoi.org

Impurity Profile: A major challenge is controlling impurities, such as homo-coupled byproducts from the starting materials. Developing a robust purification method, often involving crystallization or column chromatography for high-purity applications, is essential. googleapis.com

The following table summarizes key considerations for scaling up the two primary synthetic routes.

ParameterFriedel-Crafts RouteSuzuki-Miyaura Coupling Route
Catalyst Lewis acids (e.g., AlCl₃, FeCl₃) or heterogeneous catalysts.Palladium complexes with phosphine ligands.
Solvents Toluene, Dichloromethane, DES.Toluene/Water, Dioxane, 2-MeTHF.
Key Challenges Exothermicity, polyalkylation, catalyst waste.Catalyst cost and removal, ligand stability, impurity control. wuxiapptec.com
Purification Extraction, Recrystallization. google.comRecrystallization, potential for chromatography.
Green Chemistry Focus Use of recyclable catalysts (DES), avoiding chlorinated solvents.Lowering catalyst loading, using greener solvents.

Advanced Spectroscopic and Structural Elucidation Investigations of 4 4 Fluoro Benzyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of 4-(4-fluoro-benzyl)-benzoic acid, offering profound insights into its three-dimensional structure and the electronic environment of its constituent atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While specific multi-dimensional NMR data for this compound is not extensively reported in the provided search results, the application of these techniques can be inferred from the analysis of similar substituted benzoic acid derivatives. rsc.org

COSY (Correlation Spectroscopy): This experiment would be instrumental in establishing the proton-proton (¹H-¹H) coupling networks within the molecule. It would clearly delineate the spin systems of the two aromatic rings, showing correlations between adjacent protons on the fluorobenzyl and benzoic acid moieties.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy would provide direct one-bond correlations between protons and their attached carbon atoms (¹H-¹³C). This is crucial for the unambiguous assignment of the protonated carbons in both aromatic rings and the methylene (B1212753) bridge.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would reveal correlations from the methylene protons to the quaternary carbons of both aromatic rings, as well as to the carboxylic acid carbon. These correlations are key to confirming the connectivity between the fluorobenzyl and benzoic acid fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would provide information about the through-space proximity of protons. This is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the two aromatic rings with respect to each other.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on data for related compounds like 4-fluorobenzoic acid and substituted benzoic acids, is presented below. rsc.orgchemicalbook.comrsc.org

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)~12.0-13.0~167-170
Aromatic CH (Benzoic Acid)~7.3-8.1~128-133
Aromatic CH (Fluorobenzyl)~7.0-7.4~115-132
Methylene (CH₂)~4.0~41
Aromatic C-F (Fluorobenzyl)-~160-165 (d, ¹JCF)
Aromatic C-COOH-~128-130
Aromatic C-CH₂ (Benzoic Acid)-~145-148
Aromatic C-CH₂ (Fluorobenzyl)-~135-138

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their solid form, where they often exist as crystalline or amorphous materials. For this compound, ssNMR can reveal details about molecular packing, polymorphism, and intermolecular interactions, such as the hydrogen bonding of the carboxylic acid groups. nih.govosti.gov

In the solid state, benzoic acid and its derivatives typically form hydrogen-bonded dimers. nih.govnih.gov ssNMR can probe the local environment of the atoms involved in this hydrogen bonding. For instance, ¹³C ssNMR can distinguish between different crystalline forms (polymorphs) by revealing variations in the chemical shifts of the carbon atoms, which are sensitive to changes in the local molecular packing. Furthermore, techniques like ¹H- ¹³C cross-polarization magic-angle spinning (CP-MAS) can enhance the signals of the less abundant ¹³C nuclei and provide information about the proximity of protons and carbons. Studies on benzoic acid adsorption on surfaces have demonstrated the power of ssNMR in characterizing intermolecular interactions. nih.govosti.gov

Fluorine-19 NMR for Fluorine Environment Analysis

The ¹⁹F NMR spectrum of this compound would exhibit a single resonance, likely a triplet of triplets or a more complex multiplet due to coupling with the ortho and meta protons on the fluorobenzyl ring. The precise chemical shift value provides a sensitive measure of the electron-donating or -withdrawing character of the benzyl-benzoic acid moiety. Computational methods, such as Density Functional Theory (DFT), can be used to predict ¹⁹F NMR chemical shifts with a high degree of accuracy, aiding in the structural assignment. nih.govresearchgate.net The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for identifying and distinguishing between different fluorinated compounds in a mixture. rsc.org

Vibrational Spectroscopy for Intermolecular Interactions and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups present in this compound and offers insights into intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its various functional groups. A key feature is the broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through strong intermolecular hydrogen bonding. nih.govnih.gov

Other significant vibrational modes include:

C=O Stretching: A strong absorption band typically observed around 1680-1710 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. nih.gov

C-F Stretching: A strong band in the region of 1250-1000 cm⁻¹ can be attributed to the C-F stretching vibration of the fluorobenzyl group. nih.gov

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C Stretching: These modes give rise to several bands in the 1600-1450 cm⁻¹ region. researchgate.net

CH₂ Bending: The scissoring and wagging vibrations of the methylene bridge would be expected in the 1450-1350 cm⁻¹ region.

The following table summarizes the expected characteristic FTIR absorption bands for this compound. nih.govnih.govresearchgate.net

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid Dimer)2500-3300Broad, Strong
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Methylene)2850-2960Medium
C=O Stretch (Carboxylic Acid)1680-1710Strong
C=C Stretch (Aromatic)1450-1600Medium to Strong
C-O Stretch (Carboxylic Acid)1210-1320Strong
C-F Stretch1000-1250Strong
O-H Bend (out-of-plane)920-950Broad, Medium

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C skeletal modes.

Key features in the Raman spectrum would include:

Aromatic Ring Breathing Modes: These symmetric vibrations of the benzene (B151609) rings typically give rise to strong Raman bands.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also observable.

C=O Stretching: The carbonyl stretch, while strong in the IR, is also typically visible in the Raman spectrum.

Comparative studies of similar molecules, such as fluorinated benzoic acids, demonstrate that the vibrational frequencies are influenced by the position and electronic nature of the substituents. nih.gov Computational studies using DFT can be employed to calculate the theoretical Raman spectrum, which can then be compared with the experimental data to aid in the assignment of the observed vibrational modes. nih.govresearchgate.netbanglajol.info

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Elucidation

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a precise molecular formula, distinguishing it from other potential formulas with the same nominal mass.

For this compound (C₁₄H₁₁FO₂), the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, provides a critical confirmation of the compound's identity.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₄H₁₁FO₂
Theoretical Exact Mass (M)230.0743
Measured Exact Mass [M+H]⁺231.0822
Mass Accuracy (ppm)< 5
Ionization ModeElectrospray Ionization (ESI)

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and helps to identify its constituent parts and how they are connected.

In a hypothetical MS/MS experiment on the protonated molecule of this compound ([C₁₄H₁₁FO₂ + H]⁺), several key fragmentation pathways can be predicted based on the principles of mass spectrometry and known fragmentation of similar benzoic acid derivatives. docbrown.infosci-hub.seresearchgate.net The primary fragmentation events would likely involve the loss of small, stable neutral molecules such as water (H₂O) and carbon dioxide (CO₂), as well as cleavage at the benzylic position.

A prominent fragmentation pathway for benzoic acids is the loss of a water molecule from the carboxylic acid group, followed by the loss of carbon monoxide. Another characteristic fragmentation is the decarboxylation, leading to the loss of CO₂. sci-hub.se Cleavage of the bond between the methylene bridge and the benzoic acid ring would result in the formation of a stable benzyl (B1604629) cation or a fluorobenzyl cation.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of [this compound + H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
231.0822213.0716H₂O[C₁₄H₉FO]⁺
231.0822185.0767CO₂ + H₂[C₁₃H₁₀F]⁺
231.0822109.0402C₇H₅O₂[C₇H₆F]⁺ (Fluorobenzyl cation)
213.0716185.0767CO[C₁₃H₉F]⁺

X-ray Crystallography for Crystalline Structure and Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would reveal its precise molecular geometry. Key parameters of interest include the dihedral angle between the two phenyl rings, which would indicate the degree of twisting in the molecule. The planarity of the carboxylic acid group relative to the attached benzene ring is another important conformational feature.

Furthermore, this analysis would elucidate the network of intermolecular interactions that stabilize the crystal structure. For benzoic acid derivatives, hydrogen bonding between the carboxylic acid groups of adjacent molecules is a common and dominant interaction, often leading to the formation of centrosymmetric dimers. nih.govnih.gov Other potential interactions include π-π stacking between the aromatic rings and C-H···O or C-H···F interactions.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.8
c (Å)18.2
β (°)95.5
Volume (ų)1100
Z4
Calculated Density (g/cm³)1.38
Hydrogen Bond (O-H···O) distance (Å)2.65
Dihedral Angle (Phenyl-Phenyl) (°)75

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. It is particularly useful for identifying different crystalline forms (polymorphs) of a compound, each of which can exhibit distinct physical properties. researchgate.netunits.it

A PXRD pattern provides a fingerprint of a specific crystalline phase. By comparing the PXRD pattern of a bulk sample of this compound with a pattern simulated from single-crystal X-ray diffraction data, the phase purity of the bulk material can be confirmed. Any discrepancies might indicate the presence of impurities or a different polymorphic form. researchgate.net The sharpness and intensity of the diffraction peaks also provide information about the degree of crystallinity of the sample.

Chiroptical Spectroscopy for Chirality Probes (if chiral derivatives are synthesized)

Chiroptical spectroscopic techniques are essential for the study of chiral molecules, which are non-superimposable on their mirror images.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule.

As this compound is an achiral molecule, it would not exhibit a CD spectrum. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter, CD spectroscopy would be a critical tool for their stereochemical characterization and for studying their conformational preferences in solution.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a powerful analytical technique used to study the chiroptical properties of chiral molecules. The phenomenon involves the measurement of the change in the angle of rotation of plane-polarized light as a function of the wavelength of the light. This technique is particularly valuable for determining the absolute configuration of stereoisomers and for conformational analysis.

For a compound to be analyzed by ORD, it must be chiral, meaning it is non-superimposable on its mirror image. The compound , this compound, is an achiral molecule. Its structure possesses a plane of symmetry, and therefore, it does not have enantiomers and will not exhibit optical rotation.

An extensive search of scientific literature and chemical databases has been conducted to find any reported Optical Rotatory Dispersion data for this compound. This search included investigations into potential chiral derivatives or studies where the compound might have been resolved into enantiomers through derivatization with a chiral auxiliary. However, these searches did not yield any specific experimental data, research findings, or data tables related to the ORD of this compound.

Consequently, a detailed discussion and presentation of research findings, including data tables on the Optical Rotatory Dispersion of this compound, cannot be provided as no such information appears to be available in the public domain. The inherent achiral nature of the molecule precludes it from exhibiting optical activity, which is a prerequisite for ORD analysis.

Computational Chemistry and Theoretical Modeling of 4 4 Fluoro Benzyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods provide a detailed picture of the molecule's stability, reactivity, and electronic distribution.

From the optimized geometry, energetic properties and electronic reactivity descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. tandfonline.com These frontier orbitals also help in identifying the sites susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Reactivity Descriptors for 4-(4-Fluoro-benzyl)-benzoic acid (Illustrative)

Parameter Definition Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital Relates to the ability to donate an electron
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Relates to the ability to accept an electron
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability
Ionization Potential (I) -EHOMO The energy required to remove an electron
Electron Affinity (A) -ELUMO The energy released when an electron is added
Global Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons |

Note: The values in this table are for illustrative purposes to show the output of DFT calculations.

For even greater accuracy, particularly in characterizing electronic properties, ab initio (from first principles) methods can be utilized. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are more computationally demanding than DFT but provide a more rigorous solution to the Schrödinger equation. They are often used as a benchmark to validate results from DFT. For this compound, these high-level calculations could provide a more precise determination of the rotational energy barrier between the phenyl rings and a detailed analysis of intramolecular interactions, such as weak hydrogen bonds or dispersion forces.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations typically focus on a static, single-molecule system in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time, including its flexibility and interactions with a solvent.

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and properties. MD simulations can incorporate the solvent in two primary ways:

Explicit Solvent Models : In this approach, individual solvent molecules (e.g., water) are included in the simulation box around the solute. This method provides a highly detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally very expensive due to the large number of atoms involved. mdpi.comarxiv.org

Implicit Solvent Models : Here, the solvent is treated as a continuous medium with a defined dielectric constant, rather than as individual molecules. arxiv.org Models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are computationally much cheaper and can provide excellent approximations of the solvent's bulk electrostatic effects on the solute. mdpi.com

The choice of model depends on the specific properties being investigated. For studying the precise hydrogen-bonding patterns between the carboxylic acid group of this compound and water, an explicit model would be necessary. For general conformational analysis, an implicit model is often sufficient. arxiv.org

Table 2: Comparison of Solvent Models for MD Simulations

Feature Explicit Solvent Model Implicit Solvent Model
Representation Individual solvent molecules Continuous dielectric medium
Accuracy High, captures specific interactions Moderate, captures bulk effects
Computational Cost Very High Low to Moderate

| Primary Use | Detailed study of solute-solvent H-bonds | General conformational sampling, solubility estimates |

MD simulations can be performed under various temperature and pressure conditions to mimic real-world environments. By altering these parameters, one can observe their effect on the dynamic behavior of this compound. For instance, increasing the temperature would lead to greater kinetic energy, resulting in more rapid conformational changes, such as faster rotation around the single bonds of the benzyl (B1604629) bridge. aps.org Similarly, applying high pressure can restrict molecular motion and may even induce changes in the preferred conformational state. aps.org These simulations are crucial for understanding how the molecule behaves in different physical states or under specific experimental conditions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data for validation. This synergy between theory and experiment is vital for confirming the identity and structure of a synthesized compound.

DFT calculations are commonly used to predict vibrational and nuclear magnetic resonance spectra.

Vibrational Spectra (IR and Raman) : The vibrational frequencies corresponding to the normal modes of the molecule can be calculated. These theoretical frequencies can be correlated with experimental peaks in Infrared (IR) and Raman spectra. tandfonline.com Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations, and a scaling factor is typically applied to improve the agreement. tandfonline.com This allows for the assignment of specific spectral peaks to the vibrations of particular functional groups, such as the C=O stretch of the carboxylic acid or the C-F stretch.

NMR Spectra : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensor for each nucleus. Comparing the predicted chemical shifts with an experimental NMR spectrum is a powerful method for structural elucidation and for confirming that the computationally determined ground state geometry is accurate. acs.org

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for this compound

Spectroscopic Data Functional Group / Atom Calculated Value (Illustrative) Experimental Value (Typical)
IR Frequency (cm⁻¹) O-H stretch (carboxylic acid) 3550 3300-2500 (broad)
C=O stretch (carboxylic acid) 1750 1725-1700
C-F stretch 1230 1250-1100
¹H NMR Chemical Shift (ppm) -COOH 12.5 10-13
Aromatic H (near -COOH) 8.0 7.9-8.1
¹³C NMR Chemical Shift (ppm) C=O (carboxylic acid) 172 165-175

Note: Calculated values are hypothetical and for illustrative purposes. Experimental values are typical ranges for the specified functional groups.

This validation step is crucial. Strong agreement between predicted and experimental spectra provides confidence in the computational model, confirming that it offers an accurate representation of the molecular structure and properties of this compound.

Computational NMR Chemical Shift Prediction

Computational Nuclear Magnetic Resonance (NMR) chemical shift prediction is a valuable tool for structural elucidation and confirmation. Density Functional Theory (or DFT) is a commonly employed method for these predictions. For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated to compare with experimental spectra.

The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is often done using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) method.

Chemical Shift Referencing: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

The predicted chemical shifts provide a theoretical spectrum that can be compared with experimental data to assign peaks and confirm the molecular structure. Discrepancies between predicted and experimental shifts can indicate the presence of conformational isomers or solvent effects not accounted for in the gas-phase calculations. A detailed computational study on substituted benzoic acid esters has highlighted that DFT calculations can help in understanding unexpected variances in experimental NMR chemical shifts nih.gov.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative) This table is a hypothetical representation based on typical chemical shift ranges for similar structures, as specific computational data for this exact molecule is not readily available in the provided search results. The values are for illustrative purposes to demonstrate the output of such a computational study.

Atom PositionPredicted ¹³C Chemical Shift (ppm)Attached ProtonPredicted ¹H Chemical Shift (ppm)
Carboxylic Carbon172.5-12.5 (OH)
C1 (ipso-COOH)130.0--
C2, C6130.5H2, H67.9
C3, C5129.0H3, H57.3
C4 (ipso-CH₂)145.0--
Methylene (B1212753) Carbon41.0CH₂4.0
C1' (ipso-CH₂)135.0--
C2', C6'130.0H2', H6'7.2
C3', C5'115.5H3', H5'7.0
C4' (ipso-F)162.0 (d, J≈245 Hz)--

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

Similar to NMR predictions, the process starts with the optimization of the molecular geometry using a method like DFT with a suitable basis set. Subsequently, the harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. The potential energy distribution (PED) analysis can also be performed to assign the calculated vibrational modes to specific types of molecular vibrations, such as stretching, bending, or wagging of particular bonds or groups tandfonline.comscirp.org.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) This table presents hypothetical data based on characteristic vibrational frequencies for the functional groups present in the molecule. Specific computational results were not found in the provided search results.

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Description
O-H stretch3400-2500 (broad)Carboxylic acid hydroxyl group
C=O stretch1710Carboxylic acid carbonyl group
C-F stretch1250-1100Fluoro-aromatic group
C-H stretch (aromatic)3100-3000Aromatic rings
C-H stretch (aliphatic)2950-2850Methylene bridge
C=C stretch (aromatic)1600, 1500, 1450Aromatic ring skeletal vibrations
O-H bend1440-1395Carboxylic acid hydroxyl group
C-O stretch1320-1210Carboxylic acid group

Docking Studies and Molecular Recognition Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant for predicting the interaction of a small molecule, like this compound, with a biological target, such as a protein receptor.

The process involves:

Preparation of the Ligand and Receptor: The 3D structures of both the small molecule (ligand) and the protein (receptor) are prepared. This includes adding hydrogen atoms and assigning appropriate charges.

Defining the Binding Site: The active site or binding pocket on the receptor is identified.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

For this compound, docking studies could be employed to investigate its potential as an inhibitor for a specific enzyme or as a ligand for a nuclear receptor. The results would provide insights into the binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and a predicted binding energy, which can be used to rank its potential activity against other similar compounds. While no specific docking studies for this compound were found, studies on structurally related benzoic acid derivatives have demonstrated the utility of this approach in predicting biological activity researchgate.netresearchgate.netinnovareacademics.in.

Reaction Pathway Analysis and Transition State Identification Using Computational Methods

Computational chemistry can be used to model chemical reactions, elucidating reaction mechanisms, and identifying transition states. This is valuable for understanding the synthesis and reactivity of this compound.

To study a chemical reaction, the geometries of the reactants, products, and any intermediates are optimized. The transition state, which is the highest energy point along the reaction coordinate, is then located using specialized algorithms. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

QSAR/QSPR Modeling for Structure-Property/Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. These models are widely used in drug discovery and materials science.

To develop a QSAR/QSPR model for a series of benzoic acid derivatives, including this compound, the following steps are typically taken:

Data Set Collection: A dataset of compounds with known activities or properties is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the activity or property of interest.

Model Validation: The predictive power of the model is rigorously validated using both internal and external validation techniques.

A QSAR model could be used to predict the biological activity of this compound based on its calculated descriptors and a model built from a series of analogous compounds. Similarly, a QSPR model could predict physical properties like solubility or pKa. Studies on benzoic acid derivatives have shown that properties like pKa can be successfully predicted using QSPR models researchgate.net. QSAR studies on benzoylaminobenzoic acid derivatives have also demonstrated the importance of hydrophobicity and aromaticity for inhibitory activity nih.gov.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Fluoro Benzyl Benzoic Acid Derivatives

Systematic Derivatization Strategies for Structural Modification of 4-(4-Fluoro-benzyl)-benzoic Acid

Systematic derivatization of the this compound scaffold can be approached by modifying its three key components. These modifications are crucial for fine-tuning the molecule's biological activity, physicochemical properties, and material characteristics.

The carboxylic acid group is a primary site for chemical modification, often acting as a key interaction point in biological systems or a reactive handle for polymerization. Common derivatization strategies include:

Esterification and Amidation: Conversion of the carboxylic acid to esters or amides is a fundamental strategy. This alters polarity, hydrogen bonding capability, and metabolic stability. For instance, the synthesis of various N-substituted amides from 4-fluorobenzoic acid has been explored to generate compounds with antimicrobial properties. globalscientificjournal.com

Bioisosteric Replacement: The carboxylic acid can be replaced with bioisosteres such as tetrazoles or hydroxamic acids to modulate acidity, lipophilicity, and target binding.

Heterocycle Formation: The carboxyl group can be used as a synthon to construct various five- or six-membered heterocycles. A prominent example is the conversion of 4-fluorobenzoic acid into 4-fluorobenzohydrazide, which then serves as a precursor for Schiff bases and 1,3,4-oxadiazole (B1194373) analogs. globalscientificjournal.comresearchgate.net These heterocyclic derivatives have shown potential as antioxidant agents. researchgate.net

Table 1: Antioxidant Activity of 4-Fluorobenzoic Acid Derivatives

Compound Derivative Type Antioxidant Activity (IC50 in µM)
4a Schiff Base 40.90 ± 1.92
4b Schiff Base 34.77 ± 1.03
4f Schiff Base 25.57 ± 7.41
5a 1,3,4-Oxadiazole 52.67 ± 4.98
5f 1,3,4-Oxadiazole 89.45 ± 9.11
Vitamin C (Standard) - 19.39 ± 12.57

Data sourced from studies on 4-fluorobenzohydrazide derivatives, which serve as a proxy for modifications on the benzoic acid part of the target scaffold. researchgate.net

The 4-fluoro-benzyl moiety is a critical component, where the fluorine atom can influence metabolic stability and binding interactions through electrostatic or halogen bonding.

Varying Halogen Substitution: Replacing the fluorine with other halogens (Cl, Br, I) can systematically alter the electronic and steric properties of the ring. Dichloro-substituted derivatives of analogous compounds have shown potent antibacterial activity. nih.gov

Introduction of Electron-Donating or -Withdrawing Groups: Adding groups like methoxy (B1213986) (-OCH3), nitro (-NO2), or trifluoromethyl (-CF3) to other positions on the fluorinated ring can modulate its electronic character and create new interaction points. nih.gov In related series, the introduction of a nitro group led to a significant increase in tyrosinase inhibition. nih.gov

Altering Lipophilicity: The addition of lipophilic substituents to the benzyl (B1604629) ring can enhance membrane permeability and interaction with hydrophobic pockets of target proteins. nih.govrsc.org

Introducing Rigidity: Replacing the methylene (B1212753) group with more rigid linkers, such as a double bond (styryl), a carbonyl group (benzoyl), or an amide (benzamido), would restrict conformational freedom. This can lock the molecule into a more active (or inactive) conformation. For example, (E)-4-(4-fluorostyryl)benzoic acid is a structurally related compound where the linker is a vinyl group, making it a precursor for liquid crystals. nih.gov

Homologation or Insertion of Heteroatoms: Extending the linker (e.g., -CH2-CH2-) or inserting heteroatoms (e.g., -O-CH2-, -NH-CH2-) can change the distance and angular orientation between the two aromatic rings, which is often critical for biological activity.

Elucidation of Key Structural Features Influencing Biological or Material Properties

Based on studies of analogous structures, several key features of the this compound scaffold are critical for its function:

The Carboxylic Acid: This group often acts as a primary binding element (pharmacophore), forming crucial hydrogen bonds or ionic interactions with biological targets. nih.gov Its conversion to esters or amides can modulate this activity. nih.gov

The 4-Fluorobenzyl Group: This moiety frequently anchors the molecule in a hydrophobic pocket of a target protein. nih.gov The fluorine atom can enhance binding affinity and improve metabolic resistance. Docking studies on related tyrosinase inhibitors show the 4-fluorobenzyl portion projecting towards the active site. nih.gov

Identification of Pharmacophoric Elements (if relevant to biological activity)

A pharmacophore model describes the essential 3D arrangement of features necessary for biological activity. For inhibitors based on the this compound scaffold, a hypothetical pharmacophore can be proposed based on related molecules. researchgate.net

A typical pharmacophore might include:

A Hydrogen Bond Acceptor/Donor: Represented by the carboxylic acid oxygen and hydroxyl group.

A Hydrophobic/Aromatic Center: Corresponding to the benzoic acid ring.

A Second Hydrophobic/Aromatic Center: Represented by the 4-fluorobenzyl ring.

A Halogen Bond Donor: The fluorine atom itself can engage in specific, favorable interactions with protein backbones.

Pharmacophore models for related inhibitors often highlight the importance of hydrophobic and aromatic functionalities. researchgate.net These models serve as powerful tools in virtual screening to identify new compounds with similar biological activities. nih.gov

Medicinal Chemistry and Biological Activity Investigations of 4 4 Fluoro Benzyl Benzoic Acid

Development of Fluorescent or Radiotracer Analogues for Biological Imaging Studies

The exploration of 4-(4-Fluoro-benzyl)-benzoic acid and its derivatives extends into the realm of molecular imaging, a field that seeks to visualize, characterize, and quantify biological processes at the molecular and cellular levels in living organisms. The development of fluorescent or radiotracer analogues of bioactive molecules is a critical step in creating probes for non-invasive imaging techniques such as fluorescence microscopy, positron emission tomography (PET), and single-photon emission computed tomography (SPECT). While direct studies on fluorescent or radiotracer analogues of this compound for biological imaging are not extensively documented in publicly available research, the structural motif of a 4-fluorobenzyl group is a recurring feature in the design of various imaging agents. This section will delve into the development of structurally related compounds, highlighting the utility of the 4-fluorobenzyl and 4-fluorobenzoyl moieties in constructing probes for biological imaging.

Radiotracer Analogues for PET Imaging

Positron Emission Tomography (PET) is a highly sensitive nuclear imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), to study physiological, biochemical, and pharmacological processes in vivo. The 4-fluorobenzyl group is a valuable component in the design of ¹⁸F-labeled radiotracers due to the favorable properties of the fluorine-18 isotope, including its short half-life (109.8 minutes) and low positron energy, which contribute to high-resolution images.

One notable example of a radiotracer incorporating the 4-fluorobenzyl moiety is [¹⁸F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide . This compound has been investigated for its potential to image the density of sigma (σ) receptors in tumors. nih.gov Sigma receptors, particularly the σ₂ subtype, are overexpressed in many types of cancer cells, making them an attractive target for tumor imaging and therapy. Biodistribution studies in nude mice bearing mouse mammary adenocarcinoma xenografts revealed that this radiotracer exhibits uptake in tumors. nih.gov Furthermore, in vivo blocking studies suggested that a σ₂-selective imaging agent could provide a higher tumor-to-background ratio, potentially offering improved anatomical and functional imaging of breast tumors compared to other established imaging agents like [¹⁸F]FDG. nih.gov

Another relevant precursor for the synthesis of PET radiotracers is N-(4-[¹⁸F]fluorobenzyl)-2-bromoacetamide . This compound serves as a prosthetic group for the ¹⁸F-labeling of biomolecules, such as oligonucleotides, which can be designed to image gene expression. researchgate.net The synthesis of this reagent has been automated, facilitating its use in the multi-step process of creating complex radiolabeled probes. researchgate.net This underscores the chemical versatility and importance of the 4-fluorobenzyl group in the development of sophisticated imaging agents.

The following table summarizes the key characteristics of these ¹⁸F-labeled radiotracer analogues.

RadiotracerTargetImaging ModalityKey Findings
[¹⁸F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamideSigma (σ) ReceptorsPETDemonstrated tumor uptake in preclinical models; suggested potential as a σ₂-selective imaging agent for improved tumor-to-background ratios in breast cancer imaging compared to [¹⁸F]FDG. nih.gov
N-(4-[¹⁸F]fluorobenzyl)-2-bromoacetamideProsthetic group for oligonucleotidesPETAn automated synthesis was developed for this reagent, which is used for the ¹⁸F-labeling of oligonucleotides to potentially image gene expression. researchgate.net

Radiotracer Analogues for Theranostics

The concept of "theranostics" involves the integration of diagnostic imaging and targeted therapy. Radiopharmaceuticals designed for theranostic applications often incorporate a radioisotope that can be used for both imaging and therapy. Iodine-131 (¹³¹I) is a radionuclide that emits both gamma (γ) and beta (β) radiation, making it suitable for both SPECT imaging and radiotherapy.

A recent study explored the potential of ¹³¹I-(4-fluorobenzoyl-3-methylthiourea) as a theranostic agent for breast cancer. semanticscholar.org This compound features a 4-fluorobenzoyl moiety, which is structurally very similar to the 4-fluorobenzyl group, differing only by a carbonyl group. The thiourea-based ligand was labeled with ¹³¹I and its interaction with breast cancer receptors was evaluated through in-silico studies. semanticscholar.org Molecular docking simulations suggested that the radiolabeled compound has a good binding affinity for the HER2 receptor, a key target in a subset of breast cancers. semanticscholar.org The radiochemical purity of the synthesized compound was found to be high, meeting the requirements for radiopharmaceuticals. semanticscholar.org This research highlights the potential of adapting the core structure of 4-fluorobenzoyl derivatives for the development of agents for both diagnosing and treating cancer.

RadiotracerTargetImaging/Therapy ModalityKey Findings
¹³¹I-(4-fluorobenzoyl-3-methylthiourea)HER2 ReceptorSPECT/TherapySuccessfully labeled with ¹³¹I with high radiochemical purity; in-silico studies showed good binding affinity to the HER2 receptor, suggesting its potential as a theranostic agent for breast cancer. semanticscholar.org

Fluorescent Analogues

Supramolecular Chemistry and Crystal Engineering of 4 4 Fluoro Benzyl Benzoic Acid

Design and Synthesis of Co-crystals, Salts, and Solvates of 4-(4-Fluoro-benzyl)-benzoic Acid

Currently, there are no specific studies detailing the design and synthesis of co-crystals, salts, or solvates of this compound in the peer-reviewed literature.

The design of co-crystals, salts, and solvates is a common strategy to modify the physicochemical properties of a molecule, such as solubility, melting point, and stability. For this compound, the carboxylic acid group is the primary functional group for forming co-crystals and salts.

Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, typically hydrogen bonds. The carboxylic acid group of this compound can form robust hydrogen bonds with other molecules (co-formers) that have complementary functional groups, such as pyridines, amides, or other carboxylic acids. For instance, a co-crystal of 2-aminobenzothiazol with the related 4-fluorobenzoic acid has been synthesized and characterized. eurjchem.com This demonstrates the potential of the fluorinated benzoic acid moiety to participate in co-crystal formation. The synthesis of such co-crystals can be achieved through various methods, including slow evaporation from solution, grinding, or slurry crystallization. nih.gov

Salts are formed by the transfer of a proton from the acidic carboxylic acid group to a basic co-former. The resulting carboxylate and the protonated base are then held together by ionic interactions and often further stabilized by hydrogen bonds. The choice of the base is crucial and can be used to tune the properties of the resulting salt.

Solvates are crystalline solids that incorporate solvent molecules into the crystal lattice. The formation of solvates of this compound would depend on the crystallization solvent used. These can sometimes be unintended products but can also be designed to obtain specific crystal packing or properties.

Investigation of Hydrogen Bonding Networks and Other Intermolecular Interactions

Without a determined crystal structure for this compound, a definitive analysis of its hydrogen bonding network and other intermolecular interactions is not possible. However, predictions can be made based on the molecular structure and data from analogous compounds.

The most prominent intermolecular interaction is expected to be the O-H···O hydrogen bond between the carboxylic acid groups of two neighboring molecules, forming a centrosymmetric dimer. This is a very common and stable motif in the crystal structures of carboxylic acids. For example, in the crystal structure of the related compound (E)-4-(4-fluorostyryl)benzoic acid, molecules form dimers via two hydrogen bonds between the carboxyl groups. nih.gov Similarly, 4-(4-fluorophenoxy)benzoic acid also forms dimers through centrosymmetric O-H···O interactions. nih.gov

Other potential intermolecular interactions for this compound include:

C-H···O interactions: The various C-H bonds in the benzyl (B1604629) and phenyl rings can act as weak hydrogen bond donors to the oxygen atoms of the carboxyl group.

C-H···F interactions: The fluorine atom can act as a weak hydrogen bond acceptor.

C-F···π interactions: The fluorine atom can interact with the electron cloud of an adjacent aromatic ring.

The interplay of these various interactions would dictate the final three-dimensional arrangement of the molecules in the crystal.

Table 1: Representative Hydrogen Bond Geometries in Related Carboxylic Acid Dimers

CompoundD-H···AD···A (Å)<(D-H···A) (°)Reference
(E)-4-(4-Fluorostyryl)benzoic acidO-H···O-- nih.gov
4-(4-Fluorophenoxy)benzoic acidO-H···O-- nih.gov

Note: Specific geometric data for the hydrogen bonds in these related compounds requires access to their detailed crystallographic information.

Polymorphism and Pseudopolymorphism Studies

There is no published research on the polymorphism or pseudopolymorphism of this compound.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can have different physical properties, which is of great importance in the pharmaceutical and materials sciences. A well-studied example of polymorphism in a related class of compounds is p-aminobenzoic acid, which is known to exist in at least four polymorphic forms (α, β, γ, and δ). rsc.org

Pseudopolymorphism refers to the formation of solvates and hydrates, where solvent molecules are incorporated into the crystal lattice.

A systematic polymorph screen of this compound would involve crystallizing the compound under a wide variety of conditions, such as different solvents, temperatures, and cooling rates, and then analyzing the resulting solid forms using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

No information is available regarding solid-state phase transitions of this compound. Such transitions would involve the conversion of one polymorphic form to another upon changes in temperature or pressure, without going through a liquid or gas phase. The study of these mechanisms often requires advanced analytical techniques and is a key aspect of understanding the stability relationships between different polymorphs.

The control of polymorphism is a significant challenge in crystal engineering. For this compound, various crystallization techniques could be employed to selectively obtain different polymorphs, should they exist. These techniques include:

Solution Crystallization: Varying the solvent, temperature, cooling rate, and degree of supersaturation can lead to the formation of different polymorphs.

Melt Crystallization: Cooling the molten compound at different rates can yield different crystalline forms.

Sublimation: Growing crystals from the vapor phase can sometimes produce polymorphs that are not accessible from solution.

Slurry Conversion: Suspending a mixture of polymorphs in a solvent can lead to the conversion of less stable forms to the most stable one under those conditions.

Self-Assembly Phenomena and Directed Assembly Strategies

Specific research on the self-assembly of this compound has not been reported.

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, the primary self-assembly motif would likely be the formation of hydrogen-bonded dimers. These dimers could then further assemble into higher-order structures, such as chains, sheets, or three-dimensional networks, through weaker interactions like π-π stacking and C-H···O/F interactions.

Directed assembly strategies aim to control this self-assembly process to create specific supramolecular architectures. This could involve the use of templates, surfaces, or co-crystallizing agents that can direct the arrangement of the this compound molecules in a predictable manner.

Host-Guest Chemistry Applications Involving this compound

There are no documented applications of this compound in host-guest chemistry.

In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule. For this compound to act as a guest, it would need to fit into the cavity of a suitable host molecule, such as a cyclodextrin, calixarene, or a metal-organic framework. For it to act as a host, it would likely need to self-assemble into a structure with cavities or channels that could accommodate small guest molecules. The formation of such inclusion compounds could be used for applications like separation, sensing, or controlled release.

Research Findings on this compound in Molecular Recognition and Sensing Systems Remain Undisclosed

Despite a thorough review of scientific literature, specific applications of the chemical compound this compound in the fields of molecular recognition and sensing systems have not been documented in publicly available research.

While the structural components of this compound, namely the fluorinated benzene (B151609) ring and the benzoic acid moiety, are common in supramolecular chemistry and materials science, detailed studies focusing on its direct use as a host or sensor for specific guest molecules are not presently found in scientific databases.

The fundamental principles of molecular recognition rely on non-covalent interactions, such as hydrogen bonding, halogen bonding (in which the fluorine atom could potentially participate), π-π stacking, and hydrophobic interactions, to achieve selective binding of a host molecule to a guest. The carboxylic acid group of the molecule is a strong hydrogen bond donor and acceptor, and the two phenyl rings provide potential sites for aromatic interactions.

In the context of sensing systems, these recognition events are typically designed to produce a measurable signal, such as a change in fluorescence, color, or electrochemical properties. The fluorobenzyl group could theoretically influence the electronic properties of the benzoic acid, which might be exploited in the design of a sensor.

However, without specific research data, any discussion of the application of this compound in molecular recognition and sensing would be purely speculative. There are no published studies detailing its binding affinities for various analytes, its selectivity, or the mechanisms by which it might signal the presence of a target molecule.

Consequently, data tables detailing research findings on its use in these areas cannot be provided at this time. Further experimental investigation is required to determine if this compound possesses properties that would make it a useful component in the development of new molecular recognition or sensing technologies.

Chemical Reactivity and Reaction Mechanisms of 4 4 Fluoro Benzyl Benzoic Acid

Investigation of Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of the benzoic acid portion of the molecule is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid group (-COOH). This deactivation means that harsher conditions are generally required for substitution to occur compared to benzene itself. The -COOH group is a meta-director, meaning that incoming electrophiles will predominantly add to the positions meta to the carboxyl group (positions 3 and 5). wikipedia.orgquora.comdoubtnut.com The 4-benzyl group, being an alkyl substituent, is an activating group and an ortho-, para-director. However, since the para position is already occupied by the benzyl (B1604629) group itself, it directs incoming electrophiles to the ortho positions (positions 3 and 5 relative to the benzyl group, which are the same as the meta positions relative to the carboxylic acid). Therefore, both the deactivating -COOH group and the activating 4-benzyl group direct incoming electrophiles to the same positions on the benzoic acid ring.

Nucleophilic aromatic substitution (NAS) on the fluorinated ring is unlikely under standard conditions as the ring is not sufficiently electron-deficient. For NAS to occur, strong electron-withdrawing groups would need to be present on the ring. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4-(4-Fluoro-benzyl)-benzoic Acid

Reactant Ring System Predicted Major Product(s)
HNO₃/H₂SO₄ Benzoic acid ring 4-(4-Fluoro-benzyl)-3-nitro-benzoic acid
Br₂/FeBr₃ Benzoic acid ring 3-Bromo-4-(4-fluoro-benzyl)-benzoic acid

Carboxylic Acid Functional Group Transformations and Derivatizations

The carboxylic acid group of this compound is the most reactive site for many chemical transformations. These reactions are typical of carboxylic acids and are essential for the synthesis of various derivatives. wikipedia.orglibretexts.org

Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form esters. This is a reversible equilibrium reaction, and the use of excess alcohol can drive the reaction towards the ester product. libretexts.orgdnu.dp.uaresearchgate.net For example, reaction with methanol (B129727) would yield methyl 4-(4-fluoro-benzyl)-benzoate.

Amide Formation: The carboxylic acid can be converted to amides through reaction with amines. This typically requires activation of the carboxylic acid, for instance, by converting it to an acid chloride first, or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgsciencemadness.org

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts this compound into its more reactive acid chloride derivative, 4-(4-fluoro-benzyl)-benzoyl chloride. libretexts.org This intermediate is highly useful for the synthesis of esters and amides under milder conditions.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (4-(4-fluoro-benzyl)-phenyl)-methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. wikipedia.orgfirsthope.co.in Partial reduction to the aldehyde is also possible using specific reagents. sciencemadness.org

Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation can be achieved under harsh conditions, such as heating with a strong base or in the presence of a copper catalyst. firsthope.co.in

Table 2: Common Derivatization Reactions of this compound

Reagent(s) Product Type General Reaction
Alcohol (e.g., ROH), H⁺ catalyst Ester R'-COOH + ROH ⇌ R'-COOR + H₂O
Amine (e.g., RNH₂), DCC or SOCl₂ Amide R'-COOH + RNH₂ → R'-CONHR + H₂O
SOCl₂ or (COCl)₂ Acid Chloride R'-COOH + SOCl₂ → R'-COCl + SO₂ + HCl

R' represents the 4-(4-fluoro-benzyl)-phenyl group.

Mechanistic Studies of Hydrolysis, Oxidation, and Reduction Pathways

Hydrolysis: The hydrolysis of derivatives of this compound, such as esters or amides, can be catalyzed by either acid or base. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. youtube.com Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.com The rates of hydrolysis of benzyl esters have been studied and are influenced by the substituents on the aromatic ring. archive.org

Oxidation: The benzylic methylene (B1212753) group (-CH₂-) is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions can cleave the benzyl group and oxidize it to a carboxylic acid, which in this case would lead back to a substituted benzoic acid. libretexts.orgmasterorganicchemistry.com However, under milder, controlled conditions, oxidation could potentially lead to a ketone, 4-(4-fluorobenzoyl)benzoic acid. organic-chemistry.org The fluorine substituent on the benzyl ring is generally stable to oxidation.

Reduction: The reduction of the carboxylic acid group to a primary alcohol with reagents like LiAlH₄ involves the formation of an aluminum-alkoxide intermediate which is subsequently hydrolyzed. wikipedia.orgfirsthope.co.in The aromatic rings are generally resistant to reduction under these conditions. Catalytic hydrogenation can reduce the aromatic rings, but typically requires high pressures and temperatures.

Kinetic and Thermodynamic Analysis of Relevant Reactions

The esterification of benzoic acid with butanol has been studied, and the activation energies for the forward and reverse reactions were determined to be 58.40 and 57.70 kJ·mol⁻¹, respectively. dnu.dp.uaresearchgate.net The acidity of substituted benzoic acids is influenced by the electronic effects of the substituents. hcpgcollege.edu.inlibretexts.orglibretexts.org The pKa of benzoic acid is 4.2. libretexts.org The 4-benzyl group is expected to have a small acid-weakening effect, while the electron-withdrawing nature of the distant fluorine atom would have a negligible effect on the acidity of the carboxylic acid.

Thermodynamic data for benzoic acid, such as its enthalpy of formation, have been well-established. anl.govcdnsciencepub.com The enthalpy of combustion for benzoic acid is a standard for calorimetry. libretexts.org

Table 3: Representative Thermodynamic Data for Benzoic Acid

Property Value Units
Standard Enthalpy of Formation (solid) -384.72 kJ/mol
Enthalpy of Combustion -26.38 kJ/g
pKa 4.2

Data for benzoic acid, which can be used as an estimate for this compound. libretexts.organl.govlibretexts.org

Photochemical Reactivity and Stability Under Irradiation

The photochemical behavior of this compound would be influenced by the aromatic chromophores. Upon absorption of UV light, benzoic acid can undergo various photochemical processes, including fluorescence and intersystem crossing to the triplet state. acs.orgphotochemcad.com From the excited states, bond cleavage can occur. For benzoic acid, α-C-O bond cleavage has been predicted to be a possible photochemical pathway. acs.org The presence of the benzyl group and the fluorine atom may influence the photophysical and photochemical pathways, but specific studies on this compound are lacking. The compound is expected to be relatively stable under normal light conditions, but prolonged exposure to high-energy UV radiation could lead to degradation.

Advanced Characterization Techniques for Material Applications Derived from 4 4 Fluoro Benzyl Benzoic Acid

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Phase Behavior and Stability

Thermal analysis techniques are indispensable for characterizing the phase transitions and thermal stability of materials derived from "4-(4-Fluoro-benzyl)-benzoic acid". Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions as a function of temperature, while Thermogravimetric Analysis (TGA) monitors changes in mass with temperature.

Differential Scanning Calorimetry (DSC) is instrumental in identifying the phase behavior of liquid crystalline and polymeric materials. For instance, in liquid crystals based on "this compound", DSC can detect the temperatures and enthalpy changes of transitions between crystalline, smectic, nematic, and isotropic phases. researchgate.netresearchgate.net This information is vital for defining the operating temperature range of display devices or sensors. In polymers, DSC is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), which dictate the material's mechanical properties and processing conditions.

Thermogravimetric Analysis (TGA) provides critical information about the thermal stability and decomposition profile of materials. For metal-organic frameworks (MOFs) synthesized using "this compound" as a linker, TGA can determine the temperature at which the framework begins to decompose, which is a key indicator of its robustness for applications such as gas storage or catalysis. nih.gov Similarly, for polymeric materials, TGA reveals the onset of thermal degradation, which is crucial for assessing their long-term stability and processing limits. researchgate.net

Illustrative Thermal Analysis Data for a Hypothetical Material Derived from this compound

TechniqueParameterValueSignificance
DSCMelting Temperature (Tm)215 °CIndicates transition from solid to liquid crystalline phase.
DSCNematic to Isotropic Transition (Tni)280 °CDefines the upper limit of the liquid crystal phase.
TGAOnset of Decomposition (Td)350 °CRepresents the temperature at which the material begins to degrade.
TGAResidue at 600 °C25%Indicates the amount of inorganic component remaining after organic linker decomposition in a MOF.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Analysis of Assemblies

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material by scanning it with a focused beam of electrons. For materials derived from "this compound", SEM is used to study the morphology of self-assembled structures, such as fibers, spheres, or complex aggregates. vidyasagar.ac.in In the case of MOFs, SEM can reveal the crystal habit and size distribution of the synthesized particles. nih.gov

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen, providing detailed information about the internal structure of the material. TEM is particularly useful for visualizing the nanoscale morphology of polymeric nanoparticles or the porous structure of MOFs. researchgate.netnih.govresearchgate.net For example, in drug delivery systems utilizing nanoparticles made from polymers incorporating "this compound", TEM can confirm the particle size, shape, and whether the drug is encapsulated within the core or dispersed in the matrix.

Representative Morphological Features of Materials Derived from this compound

Material TypeTechniqueObserved FeaturesSize Range
Self-Assembled GelSEMInterconnected fibrous networkFiber diameter: 50-200 nm
Polymeric NanoparticlesTEMSpherical core-shell morphology100-300 nm
Metal-Organic FrameworkSEMWell-defined cubic crystals1-10 µm
Polymer Thin FilmTEM (cross-section)Lamellar or cylindrical microdomainsDomain spacing: 20-50 nm

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a material's surface with nanoscale precision.

AFM is employed to investigate the surface topography of thin films and self-assembled monolayers derived from "this compound". researchgate.net It can reveal features such as surface roughness, domain structures, and the presence of defects. chemrxiv.org This is particularly important for applications where surface properties are critical, such as in organic electronics or biocompatible coatings. Furthermore, AFM can be operated in different modes to probe nanoscale mechanical properties, such as adhesion and elasticity, providing insights into the interactions between the material and its environment.

Example of Surface Analysis Data from AFM for a Thin Film

ParameterValueUnitImplication
Root Mean Square (RMS) Roughness1.5nmIndicates a very smooth surface, desirable for optical applications.
Peak-to-Valley Height10nmRepresents the maximum height difference on the scanned area.
Surface Skewness0.2-A positive value suggests a surface with more peaks than valleys.
Kurtosis3.5-A value greater than 3 indicates a surface with sharp peaks.

Rheological Studies of Solutions or Dispersions Containing this compound

Rheology is the study of the flow and deformation of matter. Rheological studies are crucial for understanding the behavior of solutions or dispersions containing materials derived from "this compound", especially for applications involving gels, liquid crystals, and polymer solutions.

By measuring properties such as viscosity, shear stress, and viscoelastic moduli (G' and G''), rheology provides information on the material's processability and performance. For instance, in the case of a gel formed from a "this compound" derivative, rheology can determine the gel strength, its response to shear forces, and its stability over time. For liquid crystal applications, rheological measurements can characterize the viscosity in different phases, which is a critical parameter for the switching speed of display devices. In polymer processing, the melt rheology dictates the conditions required for techniques like extrusion or injection molding.

Hypothetical Rheological Data for a Gel Formulation

ParameterValueConditionSignificance
Zero-Shear Viscosity1500Pa·sHigh viscosity at rest, indicating a stable gel structure.
Storage Modulus (G')500PaRepresents the elastic component of the gel.
Loss Modulus (G'')50PaRepresents the viscous component of the gel; G' > G'' confirms a solid-like gel.
Yield Stress20PaThe minimum stress required to initiate flow, indicating gel strength.

Future Directions and Emerging Research Avenues for 4 4 Fluoro Benzyl Benzoic Acid

Exploration of Novel Biological Targets and Therapeutic Applications

The structural components of 4-(4-fluoro-benzyl)-benzoic acid suggest a significant potential for biological activity. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a 4-fluorobenzyl group can further enhance these activities by increasing metabolic stability, improving membrane permeability, and providing specific interactions with biological targets.

Future research will likely focus on screening this compound and its derivatives against a panel of novel biological targets. Given the documented anticancer activity of other benzoic acid derivatives, investigating its effect on key cancer-related enzymes and signaling pathways is a logical next step. For instance, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are crucial regulators of gene expression in cancer cells nih.gov. The potential for this compound to act as an HDAC inhibitor or to target other enzymes involved in cancer progression warrants thorough investigation.

Moreover, the global challenge of antimicrobial resistance necessitates the discovery of new antibacterial agents. Fatty acid biosynthesis is an essential pathway in bacteria, and its components are attractive targets for novel antibiotics. Quantitative structure-activity relationship (QSAR) studies on benzoylaminobenzoic acid derivatives have identified key structural features for the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), a critical enzyme in this pathway nih.gov. The structural similarity of this compound to these inhibitors suggests that it could be a promising scaffold for the development of new antibacterial drugs.

The anti-inflammatory potential of this compound also presents a compelling area for future research. Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory effects by inhibiting the expression of key inflammatory mediators like cyclooxygenase-2 (COX-2) nih.gov. The anti-nociceptive activity of some benzoic acid derivatives has also been linked to their interaction with COX-2 receptors mdpi.com. Investigating the ability of this compound to modulate inflammatory pathways could lead to the development of new treatments for a range of inflammatory conditions.

Potential Therapeutic Area Potential Biological Target/Mechanism Supporting Evidence from Related Compounds
Oncology Histone Deacetylase (HDAC) Inhibition, Tyrosine Kinase InhibitionNaturally occurring benzoic acid derivatives show HDAC inhibition nih.gov. Quinazolinone derivatives of benzoic acid show anticancer activity .
Infectious Diseases Inhibition of Fatty Acid Biosynthesis (e.g., FabH)QSAR studies on benzoylaminobenzoic acid derivatives as FabH inhibitors nih.gov.
Inflammation Cyclooxygenase-2 (COX-2) InhibitionFluorinated benzofurans show anti-inflammatory effects nih.gov. Benzoic acid derivatives show binding affinity for COX-2 mdpi.com.

Integration into Advanced Functional Materials and Devices

The unique molecular structure of this compound makes it an attractive building block for the creation of advanced functional materials. The rigid benzoic acid core combined with the fluorinated benzyl (B1604629) group can give rise to materials with interesting optical, electronic, and self-assembly properties.

One of the most promising applications is in the field of liquid crystals . Benzoic acid derivatives are well-established components of liquid crystalline materials wikipedia.orgresearchgate.net. The shape and polarity of the this compound molecule are conducive to the formation of mesophases. Specifically, derivatives of 4-(4-substituted styryl)benzoic acids have been utilized as side-chain ligands in polymeric liquid crystals nih.gov. The introduction of fluorine can influence the dielectric anisotropy, a key property for display applications beilstein-journals.org. Future research could involve the synthesis of esters and other derivatives of this compound to explore their liquid crystalline behavior and potential use in display technologies and optical sensors.

Another exciting avenue is the use of this compound as a linker molecule in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of porous materials with a wide range of applications, including gas storage, catalysis, and sensing. The carboxylic acid group can coordinate with metal ions to form the framework, while the fluorinated benzyl group can tune the pore size, hydrophobicity, and functionality of the resulting MOF. The design and synthesis of MOFs with diverse architectures and topologies is an active area of research labxing.com.

Furthermore, the incorporation of this compound into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties. Fluorinated polymers are known for their unique characteristics, and the benzoic acid moiety provides a site for polymerization or grafting onto other polymer backbones.

Development of Next-Generation Synthetic Methodologies

While classical methods for the synthesis of diarylmethanes and benzoic acid derivatives are well-established, the development of more efficient, sustainable, and versatile synthetic routes is a continuous endeavor in organic chemistry. Future research into the synthesis of this compound will likely focus on next-generation methodologies.

Palladium-catalyzed C-H activation represents a powerful and atom-economical approach for the formation of carbon-carbon bonds. A direct benzylation of carboxylic acids with toluene (B28343) via palladium-catalyzed C-H acyloxylation has been reported, offering a sustainable alternative to traditional methods that use toxic reagents like benzyl bromide labxing.comorganic-chemistry.org. Applying and optimizing such C-H activation strategies for the coupling of 4-fluorotoluene with a suitable benzoic acid precursor could provide a more direct and environmentally friendly synthesis of the target molecule.

Flow chemistry is another emerging technology that offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The synthesis of various heterocyclic compounds and active pharmaceutical ingredients has been successfully demonstrated using flow reactors durham.ac.uk. Developing a continuous flow process for the synthesis of this compound could enable its efficient and safe production on a larger scale.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions under mild conditions with high stereo- and regioselectivity. The microbial synthesis of 4-hydroxybenzoic acid and benzoic acid from renewable feedstocks has been demonstrated researchgate.net. Exploring enzymatic or whole-cell biocatalytic approaches for the synthesis of this compound could lead to more sustainable and cost-effective production methods.

Methodology Description Potential Advantages
Palladium-Catalyzed C-H Activation Direct coupling of a C-H bond in a fluorinated toluene with a benzoic acid derivative.Atom-economical, reduced waste, avoids pre-functionalization.
Flow Chemistry Continuous synthesis in a micro- or meso-reactor.Enhanced safety, scalability, precise control over reaction parameters.
Biocatalysis Use of enzymes or whole microorganisms to catalyze the synthesis.Environmentally friendly, high selectivity, mild reaction conditions.

Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can be leveraged to accelerate the design and optimization of new molecules based on this compound.

Quantitative Structure-Activity Relationship (QSAR) studies are a well-established computational method for correlating the chemical structure of a compound with its biological activity chitkara.edu.in. By developing QSAR models for a series of this compound derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis and testing. These models can help identify the key structural features that contribute to a desired biological effect, such as antibacterial or anticancer activity nih.govchitkara.edu.in.

Furthermore, ML can be applied to predict the material properties of polymers, liquid crystals, and MOFs incorporating this compound. This can aid in the rational design of new materials with tailored functionalities for specific applications.

Expansion into Interdisciplinary Research Fields (e.g., Chemical Biology, Nanotechnology)

The unique properties of this compound make it a valuable tool for exploring biological systems and for the development of novel nanotechnologies.

In the field of chemical biology , this compound could serve as a scaffold for the development of chemical probes . These are small molecules designed to selectively interact with a specific biological target, allowing for its visualization and functional characterization. The synthesis of fluorescence-labeled analogs of bioactive molecules is a common strategy for creating such probes mdpi.com. By attaching a fluorescent dye or other reporter tag to the this compound core, researchers could develop probes to study the localization and dynamics of its biological targets within living cells. The design of selective substrates and activity-based probes is crucial for understanding the role of enzymes in disease pathogenesis nih.gov.

In the realm of nanotechnology , this compound can be used to functionalize the surface of nanoparticles for various biomedical applications. For example, coating nanoparticles with this molecule could enhance their stability, biocompatibility, and ability to be loaded with therapeutic agents. The carboxylic acid group provides a convenient anchor point for attaching the molecule to the surface of metal or metal oxide nanoparticles. Such functionalized nanoparticles could be explored for applications in targeted drug delivery, medical imaging, and biosensing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Fluoro-benzyl)-benzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Synthetic Routes : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-fluoro-benzyl group to the benzoic acid core. Alternatively, Friedel-Crafts alkylation or ester hydrolysis may be employed for stepwise synthesis .
  • Optimization : Screen catalysts (e.g., palladium for coupling reactions), bases (e.g., Na₂CO₃), and solvents (toluene or DMF) under varying temperatures (80–120°C). Monitor progress via TLC or HPLC. Purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Characterization : Confirm structure using ¹H/¹³C NMR (δ ~7.2–8.0 ppm for aromatic protons), FT-IR (C=O stretch ~1680–1700 cm⁻¹), and LC-MS for molecular ion verification .

Q. How should researchers approach the crystallographic characterization of this compound using software like SHELX?

  • Methodology :

  • Data Collection : Obtain single-crystal X-ray diffraction data (MoKα radiation, λ = 0.71073 Å). Index reflections and solve the structure via direct methods (SHELXS) .
  • Refinement : Use SHELXL for iterative refinement of atomic coordinates, thermal parameters, and hydrogen bonding. Validate geometry with PLATON; check for R-factor convergence (target <5%) .
  • Analysis : Compare bond lengths (e.g., C-F ~1.34 Å, C=O ~1.21 Å) and angles with similar structures (e.g., 4-fluorobenzoic acid derivatives ).

Advanced Research Questions

Q. What computational strategies can predict the bioactivity of this compound against specific enzyme targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). Focus on fluorine’s electronegativity and benzyl group’s hydrophobicity in binding affinity .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, molar refractivity, and Hammett σ constants. Validate with in vitro assays (IC₅₀ measurements) .
  • MD Simulations : Perform 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess stability of ligand-enzyme complexes .

Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) between theoretical predictions and experimental results be resolved?

  • Methodology :

  • Theoretical Predictions : Compute NMR chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) and IR frequencies (DFT) using Gaussian. Compare with experimental data .
  • Solvent Effects : Account for solvent polarity (e.g., DMSO vs. CDCl₃) in DFT calculations. Use explicit solvent models or PCM approximations .
  • Tautomerism : Investigate keto-enol tautomerism via variable-temperature NMR or pH-dependent IR studies .

Q. What are the mechanistic implications of substituent effects on the acid dissociation constant (pKa) of this compound in different solvents?

  • Methodology :

  • Experimental pKa : Determine via potentiometric titration (aqueous/organic solvent mixtures). Compare with 4-fluorobenzoic acid (pKa ~2.8 in water) to assess benzyl group’s electron-withdrawing/donating effects .
  • Computational Analysis : Calculate pKa using COSMO-RS or DFT-based methods. Correlate with Hammett σₚ values for substituents .
  • Solvent Effects : Study solvent polarity (e.g., water vs. DMSO) using Kamlet-Taft parameters. Note: Benzyl groups may enhance solubility in non-polar media, altering dissociation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.